molecular formula C13H11NO2 B13917016 5-(2,3-Dihydro-1H-indol-5-yl)-2-furaldehyde

5-(2,3-Dihydro-1H-indol-5-yl)-2-furaldehyde

Katalognummer: B13917016
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: KYWHMPICZQMWFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,3-Dihydro-1H-indol-5-yl)-2-furaldehyde is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring fused with an indole moiety, which is a common structural motif in many biologically active molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1H-indol-5-yl)-2-furaldehyde typically involves the reaction of indole derivatives with furan aldehydes. One common method is the condensation reaction between 2,3-dihydro-1H-indole and 2-furaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,3-Dihydro-1H-indol-5-yl)-2-furaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(2,3-Dihydro-1H-indol-5-yl)-2-furaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(2,3-Dihydro-1H-indol-5-yl)-2-furaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2,3-Dihydro-1H-indol-5-yl)-2-furaldehyde is unique due to its dual aromatic system, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis .

Eigenschaften

Molekularformel

C13H11NO2

Molekulargewicht

213.23 g/mol

IUPAC-Name

5-(2,3-dihydro-1H-indol-5-yl)furan-2-carbaldehyde

InChI

InChI=1S/C13H11NO2/c15-8-11-2-4-13(16-11)10-1-3-12-9(7-10)5-6-14-12/h1-4,7-8,14H,5-6H2

InChI-Schlüssel

KYWHMPICZQMWFG-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2=C1C=C(C=C2)C3=CC=C(O3)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.